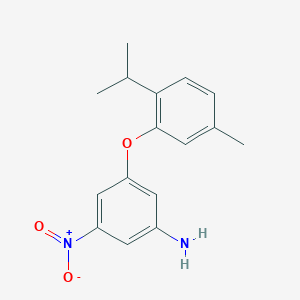
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, also known as IMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaniline family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is not fully understood. However, it has been proposed that 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline acts as a charge carrier in organic semiconductors, which enables the efficient transport of charge carriers in OFETs and OPVs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. However, studies have shown that 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is relatively non-toxic and does not cause significant harm to human health.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has excellent solubility in common organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is its low stability under ambient conditions, which limits its shelf life.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. One of the most promising directions is the development of new synthetic methods that can improve the yield and purity of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. Additionally, there is a need for further studies on the mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline to understand its potential applications in various fields. Furthermore, research on the toxicity and environmental impact of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is needed to ensure its safe use in different applications. Finally, there is a need for the development of new organic semiconductors based on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline that can improve the performance of OFETs and OPVs.
Conclusion:
In conclusion, 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline can be achieved using different methods, and it has been studied extensively for its potential applications in organic electronics. Although there is limited research on the biochemical and physiological effects of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, it is relatively non-toxic and does not cause significant harm to human health. 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has several advantages for lab experiments, but its low stability under ambient conditions limits its shelf life. There are several future directions for the research on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, including the development of new synthetic methods, further studies on its mechanism of action, and the development of new organic semiconductors based on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline.
Synthesemethoden
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline can be synthesized using different methods. One of the most common methods is the reaction between 2-isopropyl-5-methylphenol and 5-nitroanthranilic acid in the presence of a catalyst. The reaction yields 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline as a yellow crystalline solid with a melting point of 156-158°C.
Wissenschaftliche Forschungsanwendungen
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has been studied extensively due to its potential applications in various fields. One of the most promising applications is in the field of organic electronics. 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has been used as a building block for the synthesis of organic semiconductors, which have shown excellent performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Eigenschaften
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(2)15-5-4-11(3)6-16(15)21-14-8-12(17)7-13(9-14)18(19)20/h4-10H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXIQKPZDRGRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Methyl-2-(propan-2-YL)phenoxy]-5-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

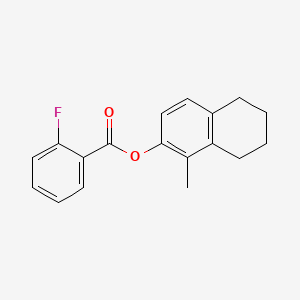
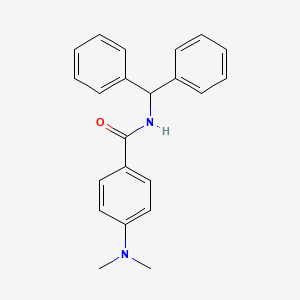

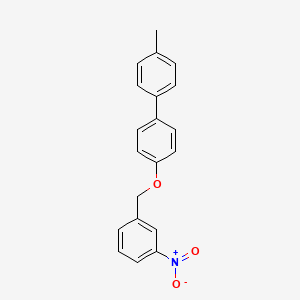
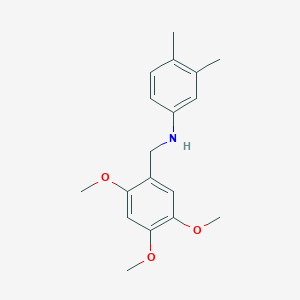
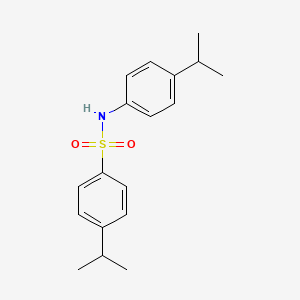



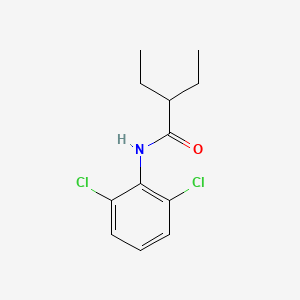
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
